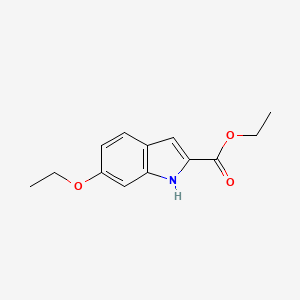

ethyl 6-ethoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZPDSFTRJPQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cheminformatics and Synthetic Utility of Ethyl 6-Ethoxyindole-2-Carboxylate

The following technical guide details the structural identification, synthetic pathways, and experimental protocols for Ethyl 6-ethoxyindole-2-carboxylate .

Technical Guide & Whitepaper

Core Identity & Cheminformatics

The compound Ethyl 6-ethoxyindole-2-carboxylate is a substituted indole ester frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators where the 6-position substitution provides critical steric and electronic interactions.

SMILES Code & Identifiers

The Simplified Molecular Input Line Entry System (SMILES) code is the digital anchor for this molecule, enabling QSAR modeling and database integration.

| Identifier Type | Code / Value |

| Canonical SMILES | CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |

| Isomeric SMILES | CCOC1=CC2=C(C=C1)[NH]C(=C2)C(=O)OCC |

| IUPAC Name | Ethyl 6-ethoxy-1H-indole-2-carboxylate |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| CAS Registry Number | 56341-37-8 (Generic for 6-ethoxy-2-ester analogs; verify specific batch) |

Structural Decoding

The SMILES string CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC encodes the following topology:

-

Indole Core: The fused bicyclic system (C2=C...NC...) consisting of a benzene ring and a pyrrole ring.

-

6-Ethoxy Substitution: The CCOC segment attached to the benzene ring. In the indole numbering system, the nitrogen is position 1. The ethoxy group is located at position 6, meta to the bridgehead carbon C3a and para to C3.

-

2-Carboxylate Ester: The C(=O)OCC moiety attached to position 2 of the pyrrole ring, adjacent to the nitrogen.

Synthetic Pathways: The Reissert Indole Synthesis

While the Fischer Indole Synthesis is common, it suffers from regioselectivity issues when using meta-substituted hydrazines (yielding a mixture of 4- and 6-isomers). To ensure high regiochemical fidelity for the 6-ethoxy isomer, the Reissert Indole Synthesis is the authoritative protocol.

Reaction Logic & Causality

The Reissert synthesis utilizes 4-ethoxy-2-nitrotoluene as the starting material. The logic for this choice is structural preservation:

-

The nitro group (position 2) becomes the indole nitrogen (position 1).

-

The methyl group (position 1) is functionalized to become indole C2 .

-

The ethoxy group (position 4) remains fixed relative to the bridgehead, translating perfectly to the 6-position of the final indole.

Visualized Pathway (Graphviz)

The following diagram illustrates the transformation from the nitrotoluene precursor to the final ethyl ester.

Caption: Reissert synthesis pathway ensuring exclusive 6-position regioselectivity via 4-ethoxy-2-nitrotoluene.

Experimental Protocol

This protocol is designed for reproducibility and scalability. It avoids the common pitfall of incomplete cyclization by ensuring rigorous reductive conditions.

Step 1: Condensation

Objective: Formation of the o-nitrophenylpyruvate ester.[1]

-

Reagents: 4-Ethoxy-2-nitrotoluene (10 mmol), Diethyl oxalate (11 mmol), Potassium ethoxide (11 mmol), Anhydrous Ethanol (20 mL), Diethyl ether (20 mL).

-

Procedure:

-

Dissolve potassium ethoxide in absolute ethanol/ether mixture under N₂ atmosphere.

-

Add 4-ethoxy-2-nitrotoluene and diethyl oxalate dropwise.

-

Reflux for 16–24 hours. The solution will darken, forming the red/brown potassium salt of the enolate.

-

Workup: Cool the mixture and filter the precipitated potassium salt. Wash with anhydrous ether to remove unreacted starting material. Crucial Step: Do not hydrolyze the ester; keep anhydrous.

-

Step 2: Reductive Cyclization

Objective: Cyclization to the indole core.[2]

-

Reagents: Potassium salt from Step 1, Glacial Acetic Acid (30 mL), Zinc dust (excess, ~40 mmol).

-

Procedure:

-

Suspend the potassium salt in glacial acetic acid.[3]

-

Add Zinc dust portion-wise with vigorous stirring (Exothermic reaction: maintain temp < 80°C).

-

Heat to reflux for 2 hours to ensure complete reduction of the nitro group and subsequent condensation with the

-keto ester. -

Workup: Filter hot to remove zinc residues. Pour the filtrate into crushed ice/water (200 mL).

-

Isolation: The product, Ethyl 6-ethoxyindole-2-carboxylate , will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol/water.

-

Characterization Data (Expected)

| Property | Value/Range |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 122–125 °C |

| ¹H NMR (DMSO-d₆) |

Applications in Drug Discovery

The 6-ethoxyindole-2-carboxylate scaffold is a privileged structure. The 2-ester group serves as a versatile handle for further functionalization (e.g., conversion to amides or reduction to alcohols), while the 6-ethoxy group provides lipophilic bulk often required for filling hydrophobic pockets in kinase enzymes.

Functionalization Logic

-

Hydrolysis: Converts to the free acid (COOH) for peptide coupling.

-

Hydrazinolysis: Converts to hydrazide, a precursor for 1,3,4-oxadiazoles (common in antimicrobial research).

Caption: Downstream applications of the 6-ethoxyindole scaffold in pharmaceutical synthesis.

References

-

Reissert Indole Synthesis : Reissert, A. (1897).[1][4] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[1]

-

Synthesis of Indole-2-carboxylates : Noland, W. E., & Baude, F. J. (1963). "Ethyl Indole-2-carboxylate".[5][6][7][8][9] Organic Syntheses, 43, 40.

-

Hemetsberger Indole Synthesis (Alternative Route): Hemetsberger, H., & Knittel, D. (1972). "Synthese und Thermolyse von

-Azidoacrylestern". Monatshefte für Chemie, 103, 194–204.[10] -

PubChem Compound Summary : Ethyl indole-2-carboxylate (General Analog). National Center for Biotechnology Information.

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Ethyl 6-chloroindole-2-carboxylate | C11H10ClNO2 | CID 7015027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL 1H-INDOLE-2-CARBOXYLATE | CAS 3770-50-1 [matrix-fine-chemicals.com]

- 8. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3770-50-1|Ethyl indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 10. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 6-ethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the melting point and density of ethyl 6-ethoxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document combines predictive modeling with established, rigorous experimental protocols to offer a thorough physicochemical profile. This approach ensures that researchers and drug development professionals have the necessary information to effectively utilize this compound in their work.

The indole scaffold is a privileged structure in drug discovery, and understanding the fundamental properties of its derivatives is crucial for predicting their behavior in various biological and chemical systems. The melting point influences solubility, dissolution rate, and stability, all of which are critical parameters in formulation development. Similarly, density is a key factor in powder handling, compaction, and the overall manufacturing process of solid dosage forms.

Physicochemical Properties of Ethyl 6-ethoxy-1H-indole-2-carboxylate

Due to the absence of experimentally determined values in the current literature, the melting point and density of ethyl 6-ethoxy-1H-indole-2-carboxylate have been estimated using well-regarded computational methods and comparative analysis with structurally similar compounds.

| Property | Predicted/Estimated Value | Method of Determination | Notes |

| Melting Point | 135.75 °C | EPI Suite™ MPBPWIN™ v4.1 | This is a predicted value. Experimental verification is recommended. |

| Density | ~1.280 g/cm³ | Based on experimental data for Ethyl 1H-indole-2-carboxylate | This is an estimated value based on a structurally similar compound.[1] |

Rationale for Estimation:

The melting point was predicted using the EPI (Estimation Programs Interface) Suite™, a widely used tool developed by the U.S. Environmental Protection Agency for estimating the physicochemical properties of organic compounds.[2][3][4] The density is estimated based on the experimentally determined crystal structure of the closely related compound, ethyl 1H-indole-2-carboxylate.[1] The addition of an ethoxy group at the 6-position is expected to have a minor, though not insignificant, impact on the crystal packing and, consequently, the density. Therefore, this value should be considered a close approximation.

The Critical Role of Melting Point and Density in Drug Development

The melting point is a fundamental thermodynamic property that provides insights into the stability of the crystal lattice. A high melting point generally indicates strong intermolecular forces, which can translate to lower solubility and slower dissolution rates. In the context of drug development, these factors significantly influence a drug's bioavailability.

The density of a powdered solid is critical for various stages of pharmaceutical manufacturing, including:

-

Flowability and Handling: Bulk and tapped densities are crucial for ensuring consistent powder flow during tablet and capsule manufacturing.

-

Compaction and Tablet Hardness: The true density of the active pharmaceutical ingredient (API) affects its compressibility and the final hardness of the tablet.

-

Dosage Form Uniformity: Consistent density is essential for achieving uniform tablet weight and drug content.

Experimental Determination of Melting Point

The recommended method for determining the melting point of a crystalline organic solid like ethyl 6-ethoxy-1H-indole-2-carboxylate is the capillary method , as detailed in the United States Pharmacopeia (USP) general chapter <741>.[5][6][7]

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[8][9]

Experimental Workflow

Figure 1: Workflow for Melting Point Determination by the Capillary Method.

Detailed Protocol

-

Sample Preparation: Ensure the ethyl 6-ethoxy-1H-indole-2-carboxylate sample is dry and finely powdered.

-

Capillary Tube Packing: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus.

-

Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point. This will save time during the precise determination.

-

Precise Melting Point Determination: Allow the apparatus to cool. Prepare a new capillary with the sample and heat at a rate of 1-2°C per minute, starting from a temperature about 10°C below the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Experimental Determination of Density

For a solid organic compound, the most accurate method for determining its true density is gas pycnometry . This technique is particularly advantageous as it is non-destructive and is not affected by the porosity of the material. The American Society for Testing and Materials (ASTM) provides standard test methods for this procedure, such as ASTM D5550.[10][11][12][13]

Principle

Gas pycnometry works by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated volume, both with and without the solid sample. By applying Boyle's Law, the volume of the solid material can be accurately determined. The density is then calculated by dividing the mass of the sample by its measured volume.

Experimental Workflow

Figure 2: Workflow for Density Determination by Gas Pycnometry.

Detailed Protocol

-

Sample Preparation: Accurately weigh a suitable amount of the ethyl 6-ethoxy-1H-indole-2-carboxylate sample.

-

Instrument Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.

-

Sample Analysis: Place the weighed sample into the sample chamber of the pycnometer.

-

Purging: Purge the sample chamber with helium to remove any adsorbed gases or moisture.

-

Measurement: The instrument will automatically perform a series of pressurization and expansion cycles to determine the volume of the sample.

-

Data Calculation: The density is calculated by the instrument's software by dividing the sample's mass by the measured volume.

Conclusion

While experimental data for ethyl 6-ethoxy-1H-indole-2-carboxylate remains to be fully elucidated, this guide provides a robust framework for its physicochemical characterization. The predicted melting point of 135.75 °C and an estimated density of ~1.280 g/cm³ offer valuable starting points for researchers. The detailed experimental protocols for melting point and density determination outlined herein provide a clear path for the empirical validation of these properties. A thorough understanding of these fundamental characteristics is paramount for the successful application of this promising indole derivative in drug discovery and materials science.

References

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Scribd. (n.d.). USP 741 Melting Point or Range.

- Little Pro. (2017, September 14). How to Use US EPA EPI Suite to Predict Chemical Substance Properties.

- Chemistry For Sustainability. (n.d.). EPI Suite™.

- US EPA. (n.d.). EPI Suite™ analysis (U.S.).

- US EPA. (2012). Sustainable Futures / P2 Framework Manual.

- University of Calgary. (n.d.).

- US Pharmacopeia. (n.d.).

- US EPA. (n.d.). EPI Suite™.

- EAG Laboratories. (n.d.).

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

- Mettler Toledo. (n.d.).

- SSERC. (n.d.).

- ASTM International. (2008). UOP851-08: Density of Powders and Solids by Helium Displacement.

- Stanford Research Systems. (n.d.).

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- Qualtech Products Industry. (n.d.). Professional Gas Pycnometer - ASTM B923 ASTM D5550 ASTM D6093.

- SSERC. (n.d.).

- Ramalinga Prasad Kuppa. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube.

- ASTM International. (2023). D5550-23: Standard Test Method for Specific Gravity of Soil Solids by Gas Pycnometer.

- Infinita Lab. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.).

- Almutairi, M. S., et al. (2017).

- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.

- ASTM International. (2014). D5550-14: Standard Test Method for Specific Gravity of Soil Solids by Gas Pycnometer.

- ASTM International. (2002).

- ResearchGate. (n.d.). Density of Solid-Organic Compounds. (PDF)

- Reagecon. (n.d.). Density Measurement and Density Standards.

- Mettler Toledo. (n.d.).

- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.

- ACD/Labs. (n.d.).

- ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta.

- Fujitsu. (n.d.). Percepta.

- InfoChem. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) [Video]. YouTube.

- ChemAxon. (n.d.).

- ChemAxon. (n.d.).

- ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.

- Molinspiration. (n.d.).

- ResearchGate. (n.d.).

- World Research Library. (n.d.). Cheminformatics Methods for Rapid Prediction of Physicochemical Properties.

- ResearchGate. (n.d.). Software for the prediction of physicochemical properties. (Table)

- ResearchGate. (n.d.).

- PubChem. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. thinksrs.com [thinksrs.com]

- 6. scribd.com [scribd.com]

- 7. uspbpep.com [uspbpep.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. store.astm.org [store.astm.org]

- 11. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 12. img.antpedia.com [img.antpedia.com]

- 13. ASTM D5550-14 Standard Test Method for Specific Gravity of Soil Solids by Gas Pycnometer [goldapp.com.cn]

Methodological & Application

Application Notes and Protocols for Ethyl 6-ethoxy-1H-indole-2-carboxylate in Medicinal Chemistry SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold and the Significance of the 6-Ethoxy Substitution

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[1][2] The versatility of the indole ring system allows for extensive chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological profile.

This guide focuses on ethyl 6-ethoxy-1H-indole-2-carboxylate , a specific derivative that holds considerable promise in the context of Structure-Activity Relationship (SAR) studies. The ester at the 2-position serves as a versatile handle for further chemical elaboration, such as conversion to amides or other functional groups, which is a common strategy in drug discovery to modulate target binding and pharmacokinetic properties.[3]

The 6-ethoxy group on the benzene portion of the indole is of particular interest. Alkoxy substitutions at this position can significantly influence the electronic and lipophilic properties of the molecule. This can lead to enhanced binding affinity for the target protein, improved metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in the development of melatonin analogues, a methoxy group at the 6-position has been shown to be a key determinant of receptor affinity and agonist activity.[4] Similarly, in the context of HIV-1 integrase inhibitors, substitutions at the C6 position of the indole core have been demonstrated to be crucial for potent antiviral activity.[5]

These application notes will provide a comprehensive overview of the synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate, its application in SAR studies, and detailed protocols for its synthesis and biological evaluation.

Synthesis of Ethyl 6-ethoxy-1H-indole-2-carboxylate: A Practical Protocol

The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate can be efficiently achieved through established methods for indole formation, such as the Fischer or Reissert indole synthesis. The Reissert indole synthesis is particularly well-suited for this target molecule, starting from the readily available 4-ethoxy-2-nitrotoluene.[6][7]

Proposed Synthetic Route: Reissert Indole Synthesis

Caption: Proposed Reissert synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate.

Detailed Protocol: Synthesis of Ethyl 6-ethoxy-1H-indole-2-carboxylate via Reissert Synthesis

This protocol is adapted from the well-established Reissert synthesis of ethyl indole-2-carboxylate.[7]

Part A: Synthesis of the Potassium Salt of Ethyl (4-ethoxy-2-nitrophenyl)pyruvate

-

Preparation of Potassium Ethoxide: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add freshly cut potassium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of addition.

-

Condensation: To the freshly prepared potassium ethoxide solution, add diethyl oxalate. Subsequently, add 4-ethoxy-2-nitrotoluene dropwise with continuous stirring.

-

Precipitation: After the addition is complete, continue stirring for a specified time to ensure complete reaction. The potassium salt of the pyruvate derivative will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield the potassium salt of ethyl (4-ethoxy-2-nitrophenyl)pyruvate.

Part B: Reductive Cyclization to Ethyl 6-ethoxy-1H-indole-2-carboxylate

-

Dissolution: Dissolve the potassium salt from Part A in a suitable solvent for reduction, such as glacial acetic acid.

-

Reduction and Cyclization: Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[7] Alternatively, chemical reduction using zinc dust in acetic acid can also be employed.[6]

-

Work-up: After the reaction is complete (monitored by TLC), filter off the catalyst (if used). Add the filtrate to a large volume of cold water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The crude ethyl 6-ethoxy-1H-indole-2-carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

| Step | Key Parameters | Expected Outcome |

| Part A | ||

| Condensation | Anhydrous conditions, inert atmosphere | Formation of the potassium salt as a precipitate |

| Part B | ||

| Reductive Cyclization | Catalytic hydrogenation or chemical reduction | Formation of the indole ring |

| Purification | Recrystallization | Pure ethyl 6-ethoxy-1H-indole-2-carboxylate |

Structure-Activity Relationship (SAR) Studies: A Guided Approach

The ethyl 6-ethoxy-1H-indole-2-carboxylate scaffold is an excellent starting point for generating a library of analogs to explore the SAR around a particular biological target. The primary points of diversification are the N1-position of the indole, the C2-ester, and the C3-position.

General Workflow for SAR Studies

Caption: A general workflow for SAR studies starting from a lead compound.

Key Positions for Modification and Their Rationale

-

N1-Position: Alkylation, arylation, or acylation at the indole nitrogen can probe for interactions with specific pockets of the target protein. This position is often solvent-exposed and can be modified to improve solubility and cell permeability.[8]

-

C2-Position (Ester Modification): The ethyl ester at the C2-position is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which may be crucial for interacting with charged residues in the active site of an enzyme.[5] Alternatively, it can be converted to a wide range of amides by reacting with various amines. This is a powerful strategy to introduce diverse chemical functionalities and explore interactions with different regions of the binding pocket.

-

C3-Position: The C3-position of the indole ring is highly nucleophilic and can be readily functionalized through various reactions, such as the Mannich reaction or Friedel-Crafts acylation. Modifications at this position can introduce bulky or flexible side chains that can occupy hydrophobic pockets or form additional hydrogen bonds with the target.

Example SAR Table: Hypothetical Kinase Inhibitors Based on the 6-Ethoxyindole Scaffold

The following table illustrates how SAR data for a hypothetical series of kinase inhibitors derived from ethyl 6-ethoxy-1H-indole-2-carboxylate might be presented.

| Compound | R1 (N1-position) | R2 (C2-position) | R3 (C3-position) | Kinase X IC50 (nM) |

| 1 (Lead) | H | -COOEt | H | 5,200 |

| 2a | -CH3 | -COOEt | H | 3,800 |

| 2b | -CH2Ph | -COOEt | H | 2,500 |

| 3a | H | -COOH | H | 1,200 |

| 3b | H | -CONH(4-fluorophenyl) | H | 350 |

| 4a | H | -CONH(4-fluorophenyl) | -CH2-Morpholine | 85 |

| 4b | H | -CONH(4-fluorophenyl) | -COCH3 | 420 |

Interpretation of Hypothetical SAR:

-

N1-Substitution: Small alkyl or benzyl groups at the N1-position (compounds 2a , 2b ) show a modest improvement in activity, suggesting this position can tolerate some substitution.

-

C2-Modification: Conversion of the ester to a carboxylic acid (3a ) significantly improves potency, indicating a potential ionic interaction with the target. Further conversion to an amide, particularly with an electron-deficient aromatic ring (3b ), provides a substantial increase in activity, likely due to additional hydrogen bonding or π-stacking interactions.

-

C3-Substitution: Introduction of a basic moiety like a morpholine at the C3-position (4a ) leads to a dramatic increase in potency, suggesting the exploitation of a specific binding pocket. In contrast, an acetyl group at this position (4b ) is less favorable.

Application Protocols: Biological Evaluation

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized indole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized indole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the indole compounds in the cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase. Luminescence-based assays that measure ATP consumption are widely used.[9]

Materials:

-

Recombinant kinase of interest

-

Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

-

ATP

-

Kinase assay buffer

-

Synthesized indole compounds dissolved in DMSO

-

A commercial kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer. Prepare serial dilutions of the indole compounds.

-

Kinase Reaction: In a well of the microplate, add the kinase, the indole compound at various concentrations, and the kinase substrate.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ATP remaining in the well by adding the detection reagent from the kinase assay kit. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. A higher luminescence signal indicates more ATP remaining and, therefore, greater inhibition of the kinase.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Relevant Signaling Pathway: Generic Kinase Signaling Cascade

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 6-ethoxy-1H-indole-2-carboxylate

The following technical guide is structured as a Tier-3 Support Resource for the purification of ethyl 6-ethoxy-1H-indole-2-carboxylate .

Case ID: REC-IND-06 Assigned Specialist: Senior Application Scientist Subject: Optimization of Recrystallization Solvents & Troubleshooting[1]

Executive Summary & Compound Profile

Successful recrystallization requires matching the solvent's polarity with the solute's specific functional groups.[1] Ethyl 6-ethoxy-1H-indole-2-carboxylate possesses three distinct features governing its solubility:

-

Indole Core: Aromatic, planar, moderate lipophilicity.[2][3]

-

C2-Ester (Ethyl Carboxylate): Hydrogen bond acceptor; stabilizes the ring against oxidation compared to naked indoles.[1]

-

C6-Ethoxy Group: Electron-donating group (EDG); increases lipophilicity compared to the parent indole but retains significant organic solubility.[1]

Primary Recommendation: The "Gold Standard" solvent system for this class of indole esters is Ethanol (EtOH) or an Ethanol/Water mixture.[1][2] This aligns with protocols for structurally analogous compounds like ethyl indole-2-carboxylate and ethyl 5-methoxyindole-2-carboxylate [1, 2].[1]

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Ethanol System)

Best for: Routine purification, removal of polar inorganic salts, and separating tarry byproducts.[1][2]

Why this works: The ethyl ester moiety prevents transesterification when using ethanol.[1] The compound exhibits a steep solubility curve in ethanol (soluble at boiling, insoluble at

-

Dissolution: Place the crude solid in a flask. Add Absolute Ethanol (

per gram of crude).[1][2][4] -

Heating: Heat to reflux (

) with stirring.-

Checkpoint: If the solid does not dissolve, add more ethanol in

increments.[1]

-

-

Filtration (Hot): If insoluble black specks remain (likely inorganic salts or catalyst residues), filter the hot solution through a pre-warmed glass funnel or a pad of Celite.[1][2]

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins).

-

Note: Rapid cooling traps impurities.

-

-

Finishing: Cool in an ice bath (

) for 1 hour. Collect crystals via vacuum filtration.[5] Wash with cold (

Protocol B: The "Non-Polar" Alternative (EtOAc/Hexanes)

Best for: Removal of highly polar impurities or if the compound "oils out" in alcohols.[1]

-

Dissolution: Dissolve crude in minimum boiling Ethyl Acetate (EtOAc) .

-

Precipitation: While maintaining a gentle boil, slowly add Hexanes (or Heptane) dropwise until a faint persistent cloudiness appears.[1][2]

-

Re-solubilization: Add a few drops of EtOAc to clear the solution.[1]

-

Cooling: Allow to cool to room temperature undisturbed.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on observed crude properties.

Figure 1: Decision tree for selecting the optimal solvent system based on crude material behavior.

Troubleshooting & FAQs

Q1: The compound "oiled out" (formed a liquid blob) instead of crystallizing. What happened?

Diagnosis: This occurs when the temperature exceeds the melting point of the solvated compound before saturation is reached, or the solvent system is too polar (repelling the hydrophobic indole core).[1] Fix:

-

Re-heat the mixture until the oil dissolves.

-

Add a seed crystal (if available) or scratch the inner glass surface with a rod to induce nucleation.[1]

-

Change Solvent: Switch to Protocol B (EtOAc/Hexane). The non-polar hexane component often solvates the "oil" better preventing phase separation [3].[1]

Q2: My crystals are colored (brown/pink), but the compound should be white/beige.

Diagnosis: Indoles are prone to oxidation, forming colored quinoidal impurities.[2] Fix:

-

Activated Charcoal: During the hot dissolution step (Step 2 of Protocol A), add activated charcoal (1-2% by weight).[1] Stir for 5 minutes, then perform a hot filtration through Celite to remove the charcoal.

-

Warning: Do not use charcoal if your yield is already low, as it can adsorb product.[2]

Q3: Can I use Methanol (MeOH) instead of Ethanol?

Answer: Yes. Methanol is a valid alternative and is often used to obtain X-ray quality crystals for indole-2-carboxylates [4].[1] However, Ethanol is generally preferred for bulk purification because its higher boiling point (

Q4: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the cold solvent.[1] Fix:

-

Concentrate: Evaporate 30-50% of the solvent volume before cooling.[1]

-

Anti-solvent: Add water (dropwise) to the cold ethanol solution until turbidity appears, then refrigerate.[1] This "forces" the hydrophobic ester out of solution.[1]

Solvent Compatibility Data

| Solvent System | Polarity | Suitability | Notes |

| Ethanol (100%) | High | Excellent | Primary choice.[1] Prevents transesterification. [1] |

| Ethanol / Water | High | Good | Use if product is too soluble in pure EtOH.[1] |

| Methanol | High | Good | Good for growing single crystals. [4] |

| EtOAc / Hexane | Medium | Alternative | Use if alcohol causes oiling out.[1] |

| Toluene | Low | Specific | Good for removing very polar impurities, but lower recovery.[1][2] |

| Acetone | High | Poor | Often too soluble; difficult to crystallize from unless mixed with water.[1] |

References

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 5, p.567 (1973); Vol. 43, p.40 (1963).[1][2][3] [1][2][3]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333.[2][3] [1][2][3]

-

Rochester University. Reagents & Solvents: Solvents for Recrystallization. Tips and Tricks Guide.

-

NIH / IUCrData. Ethyl 1H-indole-2-carboxylate.[1] IUCrData. 2020 Sep; 5(Pt 9): x201205.[1][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

removing impurities from ethyl 6-ethoxy-1H-indole-2-carboxylate reaction mixture

Welcome to the technical support center for the synthesis and purification of ethyl 6-ethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this crucial intermediate with the high degree of purity required for downstream applications, particularly in drug development. We will explore common issues, provide detailed troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: From Crude Reality to Pure Product

This section addresses specific problems you may encounter after synthesizing ethyl 6-ethoxy-1H-indole-2-carboxylate, a process often involving a Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][2] Impurities can arise from incomplete reactions, side-reactions, or the reagents themselves.

Q1: My NMR/LC-MS analysis shows the presence of unreacted starting materials or the intermediate hydrazone. How can I remove these?

Likely Cause: This is a common issue resulting from incomplete cyclization during the Fischer indole synthesis step or non-stoichiometric starting materials. The intermediate phenylhydrazone, formed from the Japp-Klingemann reaction, is often the primary contaminant.[3]

Expert Analysis & Solution: The hydrazone intermediate is significantly more polar than the final indole product due to the presence of the N-H groups and the keto-enol tautomerism. We can exploit this polarity difference using column chromatography.

Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.

-

Column Packing: Pour the slurry into a column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is compact and level.

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Pre-adsorb the crude mixture onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried silica onto the top of the column.

-

Elution: Begin eluting with a non-polar solvent system, such as 9:1 hexane/ethyl acetate. The less polar indole product will travel down the column faster.

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the more polar hydrazone impurity.[4][5]

-

Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC), visualizing with a UV lamp (254 nm). The indole product typically has a higher Rf value than the hydrazone intermediate.

-

Collection & Concentration: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Data Summary: Typical Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for separating compounds with moderate polarity differences. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Starts non-polar to elute the product, then increases in polarity for impurities. |

| Initial Ratio | 9:1 Hexane:Ethyl Acetate | Ensures good separation between the product and closely related, less polar impurities.[6] |

| Final Ratio | 1:1 Hexane:Ethyl Acetate | Sufficiently polar to wash out strongly adsorbed impurities like the hydrazone. |

| Monitoring | TLC with UV (254 nm) | Indole rings are strongly UV-active, allowing for easy visualization. |

Q2: My final product is a yellow or brownish solid, not the expected white/off-white crystals. What is causing this coloration and how do I remove it?

Likely Cause: Coloration often arises from azo compounds, which can form if the diazonium salt from the Japp-Klingemann step couples with other nucleophiles or undergoes side reactions.[7] It can also be due to oxidation or degradation products of the indole ring, which is susceptible to air and light.

Expert Analysis & Solution: These colored impurities are often highly conjugated and polar. For minor color issues, recrystallization is highly effective. If the color is intense, a preliminary charcoal treatment or a quick pass through a silica plug may be necessary before recrystallization.

Protocol: Recrystallization with Charcoal Treatment

-

Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, or a mixture of methylene chloride and petroleum ether, are excellent starting points.[8]

-

Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.

-

Charcoal Treatment (if needed): Once dissolved, remove the flask from the heat source and add a small amount (1-2% by weight) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

-

Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The resulting product should be a white to off-white crystalline solid.[9][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification strategy: chromatography or recrystallization?

This is a critical decision that balances purity requirements, yield, and scalability. The choice depends on the nature and quantity of the impurities.

Expert Advice:

-

Use Chromatography when: Impurities have similar polarities to the product, or when you have a complex mixture with multiple components. It offers high resolution but can be time-consuming and lead to product loss on the column.

-

Use Recrystallization when: You have a high concentration of the desired product (>90%) and the main impurities have significantly different solubilities. It is excellent for removing small amounts of impurities and is easily scalable.

Workflow: Choosing a Purification Method

Caption: Decision tree for selecting the primary purification technique.

Q2: Can I use a liquid-liquid extraction (acid-base wash) to simplify the purification?

Expert Advice: Yes, an acid-base wash is a powerful and often underutilized technique for this class of compounds. However, its success depends on the nature of the impurities.

-

Basic Wash: The indole N-H is weakly acidic (pKa ≈ 17) and will not be deprotonated by common aqueous bases like sodium bicarbonate or sodium hydroxide. Therefore, a wash with a mild base (e.g., saturated NaHCO₃ solution) is highly effective for removing acidic impurities, such as residual acetic acid or other carboxylic acid byproducts from the Japp-Klingemann step.[1][11]

-

Acidic Wash: An acidic wash (e.g., dilute HCl) is useful for removing basic impurities. While the starting materials for this specific synthesis are not typically basic, this technique is valuable if basic reagents or catalysts were used.

Workflow: Acid-Base Extraction Principle

Caption: Selective removal of an acidic impurity via a basic wash.

Q3: What analytical techniques are essential for confirming the purity of my final product?

Expert Advice: Relying on a single technique is insufficient, especially for regulatory submissions. A combination of methods is required to build a complete purity profile.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[12] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. Purity is determined by the area percentage of the main peak. According to ICH Q3A guidelines, impurities above 0.10% often require identification.[13]

-

Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities with distinct proton signals. It is excellent for identifying residual solvents or starting materials.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities, especially when coupled with LC (LC-MS).

-

Melting Point: A sharp melting point close to the literature value (122-124 °C for this compound) is a good indicator of high purity.[8] A broad or depressed melting range suggests the presence of impurities.

References

-

Japp–Klingemann reaction - Wikipedia. Wikipedia. [Link]

-

The Japp‐Klingemann Reaction. ResearchGate. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information (PMC). [Link]

-

Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. National Center for Biotechnology Information (PMC). [Link]

-

Crystallization purification of indole. ResearchGate. [Link]

- Process of preparing purified aqueous indole solution.

-

Japp klingemann reaction. Slideshare. [Link]

-

Japp-Klingemann reaction. chemeurope.com. [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES. [Link]

-

Extraction Methods. [Link]

-

The Japp-Klingemann Reaction. Organic Reactions. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. National Center for Biotechnology Information (PMC). [Link]

-

Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

-

Liquid-liquid extraction. ScienceDirect. [Link]

-

INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses. [Link]

-

Ethyl 1H-indole-2-carboxylate. National Center for Biotechnology Information (PMC). [Link]

-

Fischer indole synthesis - Wikipedia. Wikipedia. [Link]

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. [https://www.rjpbcs.com/pdf/2018_9(6)/[7].pdf]([Link]7].pdf)

-

Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. [Link]

-

LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

-

Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. [Link]

-

Liquid-Liquid Extraction. YouTube. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]

-

The Fischer indole synthesis. ACS Publications. [Link]

-

(PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

-

Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. [Link]

-

Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry. [Link]

-

REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]

Sources

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Japp klingemann reaction | PPTX [slideshare.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting low conversion in hydrolysis of ethyl 6-ethoxyindole-2-carboxylate

Technical Support Center: Hydrolysis of Ethyl 6-Ethoxyindole-2-carboxylate

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of ethyl 6-ethoxyindole-2-carboxylate. Low conversion during this saponification reaction is a frequent yet solvable issue. This document provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction, understand the underlying chemistry, and achieve high yields of your desired product, 6-ethoxyindole-2-carboxylic acid.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm experiencing low or incomplete conversion in the hydrolysis of ethyl 6-ethoxyindole-2-carboxylate. What are the most common causes?

Low conversion in the saponification of this specific indole ester is a common hurdle. The root causes typically fall into one of three categories: reaction kinetics, solubility issues, or substrate stability.

-

Insufficient Reaction Driving Force: While base-catalyzed hydrolysis is generally considered irreversible, the reality is that every step before the final deprotonation is in equilibrium.[1][2] The reaction is driven to completion by the formation of the highly stable carboxylate salt.[3] If conditions are not optimal, the reaction may stall. The electron-donating nature of the 6-ethoxy group and the indole ring can slightly decrease the electrophilicity of the ester's carbonyl carbon, making it less susceptible to nucleophilic attack compared to simple alkyl esters.

-

Poor Solubility: Ethyl 6-ethoxyindole-2-carboxylate is a largely nonpolar organic molecule, while the hydroxide base is in the aqueous phase. If the substrate does not adequately dissolve, the reaction becomes a two-phase system, and the rate will be limited by the slow diffusion of reactants at the interface.[4][5] This is one of the most frequent practical causes of incomplete conversion.

-

Inadequate Reaction Conditions: Factors like insufficient base, low temperature, or short reaction times can all lead to an incomplete reaction. Each of these parameters must be carefully optimized.

Q2: What are the recommended starting conditions for a robust hydrolysis of this ester?

For any optimization, it's critical to begin with a reliable baseline protocol. Lithium hydroxide (LiOH) in a mixed solvent system is often a successful starting point for substrates that are difficult to hydrolyze.[2][6]

Protocol 1: Standard Lithium Hydroxide Hydrolysis

-

Dissolution: Dissolve ethyl 6-ethoxyindole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., a 3:1 ratio) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

-

Base Addition: In a separate vessel, dissolve lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq) in water.

-

Reaction Initiation: Add the aqueous LiOH solution to the solution of the ester at room temperature with vigorous stirring.

-

Heating and Monitoring: Heat the reaction mixture to a gentle reflux (typically 50-65°C). Monitor the reaction progress every 1-2 hours by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, proceed to the work-up protocol (see Q5).

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting Decision Tree for Low Conversion.

Q3: My reaction seems to be stalling, and I still see starting material. How can I drive it to completion?

If the standard protocol (Q2) fails, a systematic adjustment of reaction parameters is necessary. The table below outlines a logical progression for troubleshooting.

| Parameter | Standard Condition | Optimization Step 1 | Optimization Step 2 | Rationale & Causality |

| Base | LiOH (3-5 eq) | NaOH or KOH (3-5 eq) | LiOH (5-10 eq) | LiOH is often more effective for hindered esters. Increasing stoichiometry of any base increases the hydroxide concentration, pushing the equilibrium forward.[6] |

| Solvent | THF/MeOH/H₂O | Dioxane/H₂O | EtOH/H₂O | The primary goal is complete dissolution of the ester. Dioxane has a higher boiling point and can improve solubility for very nonpolar substrates. |

| Temperature | 50-65°C | 80°C (if using Dioxane) | Room Temp (Prolonged) | Increasing temperature accelerates the reaction rate. However, if side products appear (see Q4), reducing the temperature and extending the reaction time may be necessary. |

| Time | 4-12 h | 24 h | 48 h | Some sterically hindered or electronically deactivated esters simply require longer reaction times for complete conversion. |

Expert Tip: Before making drastic changes, confirm your reagents are not the issue. Ensure your base (NaOH, KOH, LiOH) is fresh. Carbonates can form on the surface of hydroxide pellets upon exposure to air, reducing their effective concentration.

Q4: I am observing a new spot by TLC that is not my starting material or desired product. What could this be?

The most likely side reaction, especially if heating aggressively, is the decarboxylation of the product, 6-ethoxyindole-2-carboxylic acid, to form 6-ethoxyindole.[7][8]

-

Mechanism: Indole-2-carboxylic acids are susceptible to losing CO₂ upon heating, a reaction often catalyzed by residual acid or high temperatures. The electron-rich nature of the indole ring helps to stabilize the intermediate formed during this process.

-

Diagnosis: If you suspect decarboxylation, you can confirm it with LC-MS by looking for the mass of 6-ethoxyindole. On a TLC plate, the decarboxylated product will be significantly less polar (higher Rf) than the carboxylic acid product.

-

Solution: To avoid decarboxylation, use the mildest possible conditions that still achieve full conversion. This often means using LiOH at a lower temperature (e.g., 40-50°C) for a longer period. Avoid overly acidic conditions during the work-up until the solution is thoroughly cooled.

Q5: How should I properly work up the reaction and purify the 6-ethoxyindole-2-carboxylic acid product?

A clean work-up is essential for isolating a pure product and accurately assessing your yield. The goal is to separate the ionic carboxylate salt from any unreacted starting material and non-polar impurities before precipitating the final acid.

Protocol 2: Extraction and Precipitation Work-up

-

Cooling & Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the flask to room temperature, and then place it in an ice bath.

-

Solvent Removal: Remove the organic solvents (THF, MeOH, etc.) under reduced pressure using a rotary evaporator.

-

Dilution & Wash: Dilute the remaining aqueous residue with water. Extract this basic aqueous solution 2-3 times with an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Causality: This step removes any unreacted, non-polar starting ester and other non-polar impurities, which will prefer the organic phase, while your desired product remains as a salt in the aqueous phase.[9]

-

-

Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 1N or 2N hydrochloric acid (HCl) dropwise. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2-3. A precipitate of your product, 6-ethoxyindole-2-carboxylic acid, should form.[6]

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

-

Drying: Dry the solid product under vacuum to a constant weight. If the product is discolored, recrystallization from a solvent system like ethanol/water or acetone/hexane may be necessary for further purification.[10]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: General workflow for product isolation and purification.

References

-

Phase Transfer Catalysis Home Page. (n.d.). PTC Organics, Inc. Retrieved from [Link]

-

Halpern, M. (2019, June 30). PTC-NaOH Michael Addition in the Presence of Ester. PTC Organics, Inc. Retrieved from [Link]

-

Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]

-

Baldi, B. G., Maher, B. R., & Cohen, J. D. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 82(3), 913–916. Retrieved from [Link]

-

Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018, May 31). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Phase transfer catalysis (PTC). (2023, July 2). OperaChem. Retrieved from [Link]

-

Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (1986). ResearchGate. Retrieved from [Link]

-

The synthesis and chemistry of DL-Indoline-2-carboxylic acid. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (1999). Heterocycles, 51(12), 2831. Retrieved from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

-

Tomita, A., Ebina, N., & Tamai, Y. (1977). Base-catalyzed ester hydrolysis in a toluene-water system. Journal of the American Chemical Society, 99(17), 5725-5728. Retrieved from [Link]

-

Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (1998). ResearchGate. Retrieved from [Link]

- Process for the saponification of aminoacid-/peptide esters. (n.d.). Google Patents.

-

Bases. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (1951). ResearchGate. Retrieved from [Link]

-

Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Base hydrolysis of esters. (2022, March 11). Real Chemistry - YouTube. Retrieved from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2015). MDPI. Retrieved from [Link]

-

Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]

-

Hydrolysis product troubleshooting. (2024, January 18). Reddit. Retrieved from [Link]

-

DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. (2013). PMC - NIH. Retrieved from [Link]

-

Hydrolysis of Ester (Acid & Base catalyst) Reaction&Mechanism. (2022, April 14). YouTube. Retrieved from [Link]

-

Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). ACS Publications. Retrieved from [Link]

-

General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). PMC - NIH. Retrieved from [Link]

-

Saponification of Esters. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthetic method of indole-2-carboxylic acid. (n.d.). Google Patents.

-

Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry, 57(10), 4149-4162. Retrieved from [Link]

-

How is saponification related to esters?. (n.d.). TutorChase. Retrieved from [Link]

-

Saponification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Preference for basic conditions in ester hydrolysis. (2019, February 22). Chemistry Stack Exchange. Retrieved from [Link]

-

Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. (n.d.). Semantic Scholar. Retrieved from [Link]

-

An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023, December 6). PMC - NIH. Retrieved from [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. iajpr.com [iajpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

handling moisture sensitivity of ethyl 6-ethoxy-1H-indole-2-carboxylate precursors

A Guide to Handling Moisture-Sensitive Precursors

Introduction

The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical development, is frequently accomplished via methods such as the Fischer indole synthesis or a Japp-Klingemann reaction followed by Fischer cyclization.[1][2] A common challenge that significantly impacts reaction yield and purity is the inherent moisture sensitivity of the precursors and catalysts involved. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including in-depth troubleshooting guides and validated protocols, to effectively manage anhydrous conditions and ensure successful, reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is strict moisture control so critical for the synthesis of this indole derivative?

Moisture control is paramount for several reasons. The most common synthetic routes, like the Fischer indole synthesis, rely on acid catalysts, particularly Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[3][4] These catalysts are readily hydrolyzed by water, which neutralizes their catalytic activity and halts the reaction.[5] Furthermore, the presence of water can promote unwanted side reactions, leading to the formation of complex impurities and tar, which complicates purification and significantly lowers the yield of the desired product.[6]

Q2: Which specific precursors or reagents are the most sensitive to moisture?

The primary components requiring careful handling are:

-

Lewis Acid Catalysts: Anhydrous metal halides such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) are extremely hygroscopic and will rapidly absorb atmospheric moisture.[5][7] Their activity is directly compromised by water.

-

Arylhydrazines: The precursor, typically a substituted phenylhydrazine (e.g., 4-ethoxyphenylhydrazine), can degrade in the presence of moisture and air, impacting its purity and reactivity.[8]

-

Anhydrous Solvents: Solvents that are not properly dried can introduce significant amounts of water, acting as the primary source of reaction failure. Even "anhydrous" grade solvents from commercial suppliers should be verified or re-dried for highly sensitive reactions.

Q3: How can I be certain my reaction environment is sufficiently dry?

Achieving an anhydrous environment is a multi-step process. It involves using oven- or flame-dried glassware to remove adsorbed surface water[9][10], employing properly dried and stored solvents[11][12], and running the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[13] For quantitative confirmation of solvent dryness, Karl Fischer titration is the gold standard. A qualitative indicator for solvents like THF is the use of sodium benzophenone ketyl, which forms a deep blue/purple color only when the solvent is anhydrous.[14]

Q4: Is it possible to obtain a good yield without using a glove box?

Yes, a glove box is not strictly necessary for most applications if proper air-free techniques are employed. Using a Schlenk line or a well-executed setup with nitrogen-filled balloons can effectively create and maintain the required inert atmosphere.[9][13] The key is the meticulous and consistent application of these techniques for every step, from drying the glassware to transferring reagents.

Troubleshooting Guide: Low Yield and Failed Reactions

Low yields are a frequent issue in indole syntheses and can often be traced back to inadequate control of moisture.[6][15] Use the following guide to diagnose and resolve common problems.

| Observed Problem | Potential Moisture-Related Cause | Recommended Solution and Scientific Rationale |

| Reaction fails to start or stalls | Catalyst Deactivation: The Lewis or Brønsted acid catalyst has been hydrolyzed by water from wet solvents, reagents, or glassware. | Solution: Use a fresh, unopened container of the acid catalyst or a freshly purified batch. Ensure all solvents are rigorously dried (see Protocol 1) and glassware is flame- or oven-dried immediately before use (see Protocol 2).[10][16] Rationale: Water reacts with the acid catalyst in a competing, non-productive reaction, rendering it unavailable to catalyze the key steps of indole formation, such as the[7][7]-sigmatropic rearrangement.[3][17] |

| Low product yield with significant starting material remaining | Incomplete Hydrazone Formation or Cyclization: Water can shift the equilibrium of the initial condensation step (forming the hydrazone) and inhibit the subsequent acid-catalyzed cyclization. | Solution: Ensure the reaction is run under a robust inert atmosphere (see Protocol 2). If preparing the hydrazone in situ, consider adding a dehydrating agent like molecular sieves to the reaction flask. Rationale: The formation of the phenylhydrazone from an arylhydrazine and a ketone is a condensation reaction that produces water.[17] Excess ambient water can hinder this equilibrium-driven step. |

| Formation of a dark, tarry, or intractable mixture | Catalyst-Promoted Side Reactions: In the presence of water, some acid catalysts can promote polymerization or decomposition of starting materials and intermediates. | Solution: Lower the reaction temperature and ensure slow, controlled addition of the catalyst. Verify the purity of starting materials, as impurities can also contribute to side reactions.[6] Above all, ensure all components are strictly anhydrous. Rationale: Wet catalysts or reaction media can alter reaction pathways, favoring undesired side reactions over the intramolecular cyclization required for indole synthesis. |

| Inconsistent yields between batches | Variable Atmospheric Moisture: Changes in ambient humidity from day to day can introduce varying amounts of water into the reaction if techniques are not rigorously consistent. | Solution: Standardize your anhydrous workflow. Always use the same procedures for drying solvents, glassware, and handling reagents. Document ambient humidity if possible to correlate with outcomes. Rationale: Reproducibility in organic synthesis, especially for sensitive reactions, depends on controlling all variables. Atmospheric moisture is a critical but often overlooked variable.[18] |

Core Experimental Protocols

Protocol 1: Preparation and Verification of Anhydrous Solvents

Many organic solvents are hygroscopic and require drying before use in moisture-sensitive reactions.[11] This protocol details the drying of tetrahydrofuran (THF), a common solvent for such syntheses.

Materials:

-

Reagent-grade THF

-

Drying agent: Sodium metal (handle with extreme care) and benzophenone

-

Inert gas supply (Nitrogen or Argon)

-

Distillation apparatus, properly oven- or flame-dried

Procedure:

-

Pre-drying (Optional but Recommended): Place the required volume of THF over activated 3Å or 4Å molecular sieves for at least 48 hours.[11][12] This removes the bulk of the water.

-

Apparatus Setup: Assemble a distillation apparatus that has been oven-dried (>125 °C for 24 hours) or flame-dried under vacuum.[10] Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

-

Adding Drying Agents: To the cooled distillation flask containing the pre-dried THF, add a small amount of benzophenone (enough to create a light-yellow solution) and small, freshly cut pieces of sodium metal.

-

Refluxing: Heat the mixture to a gentle reflux under a positive pressure of inert gas.

-

Verification of Anhydrous State: Continue refluxing. The solution will gradually turn deep blue or purple. This color is indicative of the sodium benzophenone ketyl radical, which only forms under strictly anhydrous conditions.[14] If the color fades, it indicates the presence of water, and more sodium may be required.

-

Distillation and Storage: Once a persistent blue/purple color is achieved, distill the required volume of THF directly into the reaction flask or a dry, inert-atmosphere storage flask containing activated molecular sieves.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This protocol describes a standard setup using a nitrogen-filled balloon, suitable for reactions that are sensitive to air and moisture.[13]

Caption: Decision tree for troubleshooting low yields, prioritizing moisture-related checks.

Appendices

Table 1: Recommended Drying Agents for Common Organic Solvents

The choice of drying agent is crucial and solvent-dependent. Using an inappropriate agent can lead to contamination or reaction. This table provides a summary based on established laboratory practices.

[11][12][14]| Solvent | Primary Drying Agent(s) | Typical Residual Water (ppm) | Notes | | :--- | :--- | :--- | :--- | | Tetrahydrofuran (THF) | Na/Benzophenone, 3Å Molecular Sieves | < 10 (Sieves), ~40 (Na/Benzophenone) | Molecular sieves are safer and highly effective but slower. N[11][12]a/Benzophenone provides a visual indicator of dryness. |[14] | Dichloromethane (DCM) | CaH₂, 3Å Molecular Sieves | < 10 | Distillation from CaH₂ is common. Simple storage over activated 3Å sieves is also very effective. |[11] | Acetonitrile (MeCN) | CaH₂, 3Å Molecular Sieves | < 10 | Acetonitrile is very hygroscopic. Multiple treatments or prolonged contact with sieves may be needed. |[11] | Ethanol/Methanol | Mg/I₂, 3Å Molecular Sieves | 10-50 | Requires a high loading of 3Å sieves (e.g., 20% m/v) and several days for optimal drying. M[12]g/I₂ forms magnesium methoxide/ethoxide in situ. |[14] | N,N-Dimethylformamide (DMF) | BaO, 4Å Molecular Sieves | < 50 | Do not use CaH₂ as it can cause decomposition. M[14]ust be distilled under reduced pressure to avoid thermal decomposition. |

Table 2: Properties of Common Laboratory Desiccants

Desiccants are used in desiccators to store dried reagents and in drying tubes to protect reactions from atmospheric moisture.

[19][20]| Desiccant | Type | Adsorption Capacity | Key Features & Use Cases | | :--- | :--- | :--- | :--- | | Silica Gel | Adsorbent | High (~40% by weight) | Most common and inexpensive. O[19]ften contains a color indicator (e.g., cobalt chloride) that changes from blue to pink when saturated. I[20]deal for general storage in desiccators. | | Molecular Sieves (3Å, 4Å) | Adsorbent | Moderate to High | Crystalline aluminosilicates with uniform pore sizes. Highly efficient for drying solvents. 3[20]Å is ideal for ethanol/methanol as it excludes larger molecules. 4Å is a good general-purpose choice. | | Drierite™ (Anhydrous CaSO₄) | Adsorbent | Low (~10% by weight) | Fast-acting but has a low total capacity. Good for drying tubes and applications where a low final water concentration is needed quickly. |[20] | Calcium Chloride (CaCl₂) | Adsorbent | High | Inexpensive and effective, commonly used in drying tubes. C[7]an form adducts with alcohols and amines, so it's not suitable for drying these solvents. | | Phosphorus Pentoxide (P₄O₁₀) | Reactive | Very High | Extremely efficient and rapid drying agent. It is a strong acid and should only be used for inert, non-basic compounds and solvents. Handle with extreme care. |

References

- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.

- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

- Utah Tech University. (n.d.). Water Sensitive Reactions. Utah Tech University Chemistry Department.

- Benchchem. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Benchchem.

- Benchchem. (2025). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis. Benchchem.